(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid
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Overview
Description
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid is a complex organic compound characterized by its long-chain amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds through condensation reactions between carboxylic acids and amines. Specific reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: This includes nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s long-chain amide groups allow it to interact with lipid membranes, potentially influencing membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: Known for its stimulant properties, this compound has a different structure but shares some functional similarities.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene: This compound is used in photocatalytic transformations and has a similar complexity in its structure.
Uniqueness
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid is unique due to its specific amide groups and long-chain structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes or other complex molecular systems.
Properties
Molecular Formula |
C44H85N3O5 |
---|---|
Molecular Weight |
736.2 g/mol |
IUPAC Name |
6-[[(2S)-2,6-bis(hexadecanoylamino)hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H85N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-35-41(48)45-38-33-31-34-40(44(52)46-39-32-27-30-37-43(50)51)47-42(49)36-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,46,52)(H,47,49)(H,50,51)/t40-/m0/s1 |
InChI Key |
FXJAAJSCDMETPY-FAIXQHPJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)NCCCCCC(=O)O)NC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCCCC(=O)O)NC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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